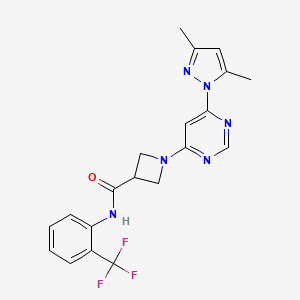
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19F3N6O and its molecular weight is 416.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide , hereafter referred to as Compound A , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a pyrimidine ring, a pyrazole moiety, and an azetidine carboxamide. The trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅F₃N₄O |
| Molecular Weight | 329.30 g/mol |
| CAS Number | Not available |
The biological activity of Compound A is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways. The presence of the pyrazole and pyrimidine rings is known to enhance binding affinity to various receptors.
Antitumor Activity
Recent studies have demonstrated that Compound A exhibits significant antitumor activity against various cancer cell lines. For instance, in vitro assays showed that it effectively inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This potency is comparable to established chemotherapeutic agents such as doxorubicin.
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential applications in treating bacterial infections, although further optimization is required for enhanced efficacy.
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, Compound A has shown promising anti-inflammatory effects in preclinical models. It significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in inflammatory diseases.
Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized Compound A and evaluated its effects on various cancer cell lines. The results indicated that Compound A induced apoptosis in MCF-7 cells through activation of the caspase pathway, suggesting a mechanism involving programmed cell death .
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of Compound A against clinical isolates of Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis and death .
特性
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-12-7-13(2)29(27-12)18-8-17(24-11-25-18)28-9-14(10-28)19(30)26-16-6-4-3-5-15(16)20(21,22)23/h3-8,11,14H,9-10H2,1-2H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVWWXXOLHJWRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC=C4C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














